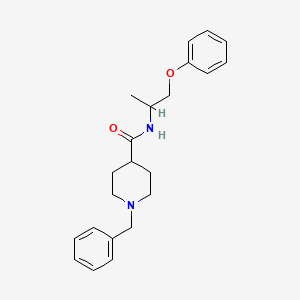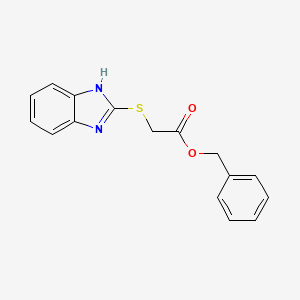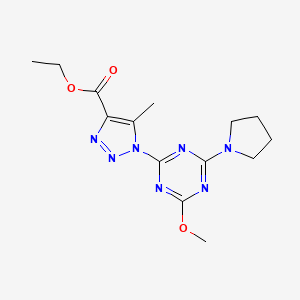
3-chlorophenyl 3-(4-fluorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reacting chlorophenol and acryloyl chloride in the presence of triethylamine in ethyl acetate solution. For instance, 4-chlorophenyl acrylate was prepared using a similar methodology, which could be adapted for synthesizing 3-chlorophenyl 3-(4-fluorophenyl)acrylate by choosing appropriate starting materials (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Molecular Structure Analysis
The molecular structure of compounds related to 3-chlorophenyl 3-(4-fluorophenyl)acrylate has been studied using techniques such as IR and X-ray diffraction. For example, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and its structure confirmed by these methods, providing insights into the molecular geometry that would be relevant for 3-chlorophenyl 3-(4-fluorophenyl)acrylate as well (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Chemical Reactions and Properties
The reactivity and chemical properties of acrylate compounds have been extensively studied. Copolymerization reactions involving chlorophenyl acrylate with other monomers demonstrate the reactivity of these compounds in forming polymers, which can be applicable to 3-chlorophenyl 3-(4-fluorophenyl)acrylate for developing new materials (Thamizharasi et al., 1999).
Physical Properties Analysis
The physical properties such as thermal stability and molecular weight of polymers derived from chlorophenyl acrylate have been analyzed, offering insights into the properties that 3-chlorophenyl 3-(4-fluorophenyl)acrylate-based polymers might exhibit. As the concentration of chlorophenyl acrylate increases in the copolymer, its thermal stability also increases, indicating potential applications in areas requiring materials with high thermal stability (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity ratios and polymerization behavior of chlorophenyl acrylate compounds, have been studied. These properties are critical for understanding how 3-chlorophenyl 3-(4-fluorophenyl)acrylate might react under different conditions, influencing its suitability for various applications (Thamizharasi et al., 1999).
Applications De Recherche Scientifique
Sensor Development
A study explored the synthesis of a water-soluble polymer incorporating a fluorescein-bearing acrylate for sensing Fe³⁺ ions. The polymer demonstrated a linear response to Fe³⁺ concentrations, suggesting its potential as a reusable sensor in aqueous solutions (Wang et al., 2008).
Material Synthesis and Copolymerization
Research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants with chloro and fluoro substitutions, showed successful copolymerization with styrene. These novel acrylates, characterized by their thermal and structural properties, demonstrate the versatility of acrylate derivatives in creating advanced polymer materials with tailored properties (Whelpley et al., 2022).
Corrosion Inhibition
A derivative of 3-chlorophenyl 3-(4-fluorophenyl)acrylate was investigated for its ability to inhibit corrosion on mild steel in acidic environments. The study found that these derivatives effectively adsorbed onto the metal surface, acting as mixed-type inhibitors and demonstrating the potential for acrylate derivatives in corrosion protection applications (Lgaz et al., 2017).
Photopolymerization and Crosslinking
Research on novel photo-cross-linkable polymers, incorporating chlorophenyl acrylate units, highlighted their potential as effective corrosion inhibitors for mild steel in acidic solutions. These polymers demonstrated significant efficiency, underscoring the role of acrylate derivatives in developing advanced protective coatings (Baskar et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3-chlorophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-12-2-1-3-14(10-12)19-15(18)9-6-11-4-7-13(17)8-5-11/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDBSMWVSCZPDA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-N'-ethylthiourea](/img/structure/B5591961.png)


![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)


![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)